5-Ethoxy-2,4-difluorobenzaldehyde
CAS No.: 2092187-03-4
VCID: VC11665861
Molecular Formula: C9H8F2O2
Molecular Weight: 186.15 g/mol
* For research use only. Not for human or veterinary use.

Description |
Overview of 5-Ethoxy-2,4-difluorobenzaldehyde5-Ethoxy-2,4-difluorobenzaldehyde is an aromatic aldehyde compound characterized by the presence of two fluorine atoms and an ethoxy group attached to a benzene ring. The aldehyde functional group (-CHO) makes it reactive and useful in various synthetic applications, particularly in organic chemistry and pharmaceutical research. Applications
SynthesisThe synthesis of 5-ethoxy-2,4-difluorobenzaldehyde typically involves:
Toxicity and SafetyWhile specific toxicity data for this compound may not be available, general safety guidelines for handling aromatic aldehydes include:
If you require more detailed information, including experimental data or specific applications, consulting chemical databases or scientific literature would be necessary. Let me know if you'd like assistance with further research! |
---|---|
CAS No. | 2092187-03-4 |
Product Name | 5-Ethoxy-2,4-difluorobenzaldehyde |
Molecular Formula | C9H8F2O2 |
Molecular Weight | 186.15 g/mol |
IUPAC Name | 5-ethoxy-2,4-difluorobenzaldehyde |
Standard InChI | InChI=1S/C9H8F2O2/c1-2-13-9-3-6(5-12)7(10)4-8(9)11/h3-5H,2H2,1H3 |
Standard InChIKey | SLKIOTSVQXBECY-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C(=C1)C=O)F)F |
Canonical SMILES | CCOC1=C(C=C(C(=C1)C=O)F)F |
PubChem Compound | 131337676 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume